molecular formula C10H9ClN2O2 B1410583 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester CAS No. 1260381-43-8

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester

Cat. No. B1410583
M. Wt: 224.64 g/mol
InChI Key: PEKJGVITUPPRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, also known as ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is a chemical compound with the molecular formula C10H9ClN2O2. It is used in the preparation of oxodiphenyldihydropyrazolecarboxamide derivatives and analogs for use as ACSS2 inhibitors .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, has been a subject of interest in recent years . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of such compounds . Another method involves the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .


Molecular Structure Analysis

The molecular weight of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is 224.64 g/mol. The compound belongs to the class of organic compounds known as indoles, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Synthesis Methods

  • Nucleophilic Substitution for Synthesis : 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is synthesized using methods like nucleophilic substitution. This compound is an intermediate in the synthesis of biologically active compounds such as thiazole carboxylic acids (Tu Yuanbiao et al., 2016).

  • Intermediate in Chemical Synthesis : It serves as an intermediate in various synthetic processes. For instance, in the synthesis of ethyl 5-chloro-3-phenylindole-2-carboxylate, which involves acylation and annulation processes (A. Fürstner et al., 2003).

Structural and Chemical Properties

  • X-ray Crystallographic Analysis : The compound and its derivatives have been studied using X-ray crystallography to understand their molecular structure and bonding patterns. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was analyzed (Bin Wang et al., 2009).

  • Use in Synthesizing Diverse Compounds : The versatility of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is evident in its use for synthesizing a variety of chemical structures, such as 2-aryl, heteroaryl, vinyl, and alkynyl indoles (E. Rossi et al., 2006).

Role in Drug Development and Analysis

  • Impurity Analysis in Drug Synthesis : This compound is also significant in the analysis of impurities in drug synthesis. For example, a study involved the isolation and identification of a major impurity in a new bulk drug candidate, where the compound was used as a reference for comparison (Ning Li et al., 2007).

Future Directions

Indoles, including 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester, are significant heterocyclic systems in natural products and drugs. The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are promising future directions in this field.

properties

IUPAC Name

ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKJGVITUPPRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN=C(C=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
6-Chloro-5-azaindole-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.